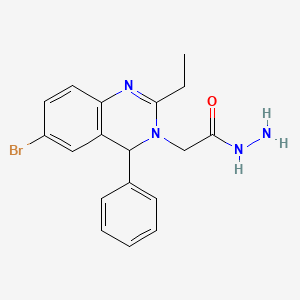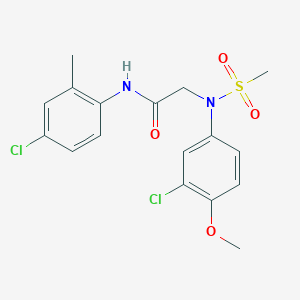
2-(6-BROMO-2-ETHYL-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-BROMO-2-ETHYL-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETOHYDRAZIDE is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a bromine atom, an ethyl group, and a phenyl group attached to a dihydroquinazoline core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-BROMO-2-ETHYL-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The initial step involves the synthesis of the quinazoline core through the condensation of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Bromination: The quinazoline core is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Ethylation and Phenylation: The ethyl and phenyl groups are introduced through alkylation and arylation reactions, respectively, using suitable alkylating and arylating agents.
Acetohydrazide Formation: The final step involves the reaction of the brominated, ethylated, and phenylated quinazoline derivative with hydrazine hydrate to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(6-BROMO-2-ETHYL-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Quinazoline derivatives with oxidized functional groups.
Reduction: Reduced forms of the original compound with hydrogenated functional groups.
Substitution: Substituted quinazoline derivatives with new functional groups replacing the bromine atom.
科学的研究の応用
2-(6-BROMO-2-ETHYL-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 2-(6-BROMO-2-ETHYL-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
2-(6-BROMO-2-ETHYL-4-PHENYLQUINAZOLIN-3-YL)ACETOHYDRAZIDE: Lacks the dihydro component, leading to different chemical properties and biological activities.
2-(6-CHLORO-2-ETHYL-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETOHYDRAZIDE:
2-(6-BROMO-2-METHYL-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETOHYDRAZIDE: Has a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness
2-(6-BROMO-2-ETHYL-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the bromine atom, ethyl group, and phenyl group in the dihydroquinazoline core makes it a valuable compound for various scientific research and industrial applications.
特性
IUPAC Name |
2-(6-bromo-2-ethyl-4-phenyl-4H-quinazolin-3-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O/c1-2-16-21-15-9-8-13(19)10-14(15)18(12-6-4-3-5-7-12)23(16)11-17(24)22-20/h3-10,18H,2,11,20H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMMELNBJKXCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)Br)C(N1CC(=O)NN)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[2-(3-methoxyphenyl)ethyl]urea](/img/structure/B5018069.png)
![4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5018077.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1-benzofuran-5-carboxamide trifluoroacetate](/img/structure/B5018081.png)
![6-(2,5-dimethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5018089.png)

![4-[4-chloro-3-[(3-chloro-4-methylphenyl)carbamoyl]anilino]-4-oxobutanoic acid](/img/structure/B5018126.png)




![2-[benzyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanol](/img/structure/B5018169.png)

![5-{[2-(methylthio)phenoxy]methyl}-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5018188.png)
![4-[(5-Bromothiophen-2-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5018193.png)
